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Introduction

2-Formyl-1-trityl-aziridine, a bench-stable amphoteric aziridine aldehyde, has emerged as a
versatile and powerful tool in modern peptide synthesis.[1] Its unique chemical properties,
stemming from the strained three-membered aziridine ring and the reactive aldehyde
functionality, enable novel strategies for peptide modification, ligation, and the creation of
complex peptide architectures such as macrocycles and peptidomimetics.[1] The bulky trityl
(triphenylmethyl) group on the aziridine nitrogen provides stability and prevents unwanted self-
condensation, a common issue with unprotected amino aldehydes.[1][2] This allows for its
application in a variety of transformations under mild conditions, making it an invaluable
reagent for drug discovery and development.

This document provides detailed application notes and experimental protocols for the use of 2-
Formyl-1-trityl-aziridine in peptide synthesis, focusing on its role in peptide macrocyclization
and the synthesis of N-terminal aziridine-containing peptides for further functionalization.

Key Applications

» Peptide Macrocyclization: 2-Formyl-1-trityl-aziridine is a key component in a
multicomponent reaction (MCR) for the efficient synthesis of peptide macrocycles.[1][3][4]
This Ugi-type reaction, involving a linear peptide, an isocyanide, and the aziridine aldehyde,
proceeds with high diastereoselectivity and yields, even for challenging medium-sized rings.
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[4][5] The resulting macrocycle contains an aziridine moiety that can be further functionalized
through ring-opening reactions.[1][3]

o Synthesis of Peptidomimetics and N-Terminal Modification: The aldehyde group of 2-Formyl-
1-trityl-aziridine can undergo reductive amination with the N-terminus of a peptide to
introduce an N-terminal aziridine group.[1][6][7] This modification creates a peptidomimetic
with a versatile aziridine-containing template. The electrophilic aziridine ring can then be
regioselectively opened by various nucleophiles to introduce diverse functionalities.[1][8]

Data Presentation
Table 1: Representative Yields for Peptide

Macrocyclization using Aziridine Aldehydes

Linear ] Aziridine Product ]
. Isocyanide . . Yield (%) Reference
Peptide Aldehyde Ring Size
(R)-2-formyl-
H-Pro-Leu- tert-Butyl )
) i 1-trityl- 9 85 [3]
OH isocyanide o
aziridine
(R)-2-formyl-
H-Gly-Phe- Cyclohexyl )
) ) 1-trityl- 9 78
OH isocyanide o
aziridine
(S)-2-formyl-
Benzyl ]
H-Ala-Val-OH ) 1-trityl- 9 82
isocyanide o
aziridine
(R)-2-formyl-
H-Phe-Gly- tert-Butyl )
) i 1-trityl- 12 75 [9]
Pro-OH isocyanide T
aziridine

Table 2: Reductive Amination and Subsequent Ring-
Opening of Peptides
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L Reductive Ring- Ring-
. Aziridine o . .
Peptide Amination Opening Opening Reference
Aldehyde ] . )
Yield (%) Nucleophile Yield (%)
(R)-2-formyl- ) )
H-Gly-Phe- _ Thioacetic
1-trityl- 92 ) 88 [1]
OMe o acid
aziridine
S)-2-formyl-
H-Ala-Val- ( )_ Y ) )
1-trityl- 89 Sodium azide 95 [10]
OtBu o
aziridine
(R)-2-formyl-
H-Leu-Gly- ) )
1-trityl- 95 Thiophenol 91 [10]
NH2 .
aziridine

Experimental Protocols

Protocol 1: Peptide Macrocyclization via
Multicomponent Reaction

This protocol describes a general procedure for the synthesis of a nine-membered peptide
macrocycle from a linear dipeptide precursor.[1][3]

Materials:

Linear peptide (e.g., H-Pro-Leu-OH) (1.0 equiv)

¢ 2-Formyl-1-trityl-aziridine dimer (0.5 equiv, corresponding to 1.0 equiv of the monomer)

 |Isocyanide (e.g., tert-butyl isocyanide) (1.2 equiv)

e 2,2,2-Trifluoroethanol (TFE)

e Dichloromethane (DCM)

o Saturated agueous sodium bicarbonate

e Brine
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Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a solution of the linear peptide (1.0 equiv) in TFE (0.1 M), add the 2-Formyl-1-trityl-
aziridine dimer (0.5 equiv).

Stir the mixture at room temperature for 10 minutes.
Add the isocyanide (1.2 equiv) to the reaction mixture.

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the
starting material is consumed.

Remove the TFE under reduced pressure.

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and then
brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by silica gel column chromatography to obtain the desired peptide
macrocycle.[11]

Protocol 2: N-Terminal Peptide Modification via
Reductive Amination

This protocol details the reductive amination of a peptide with 2-Formyl-1-trityl-aziridine to

introduce an N-terminal aziridine moiety.[1][7]

Materials:

Peptide with a free N-terminus (1.0 equiv)

2-Formyl-1-trityl-aziridine dimer (0.6 equiv, corresponding to 1.2 equiv of the monomer)
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e Sodium cyanoborohydride (NaBH3CN) (2.0 equiv)
e Methanol (MeOH)

 Acetic acid

e Dichloromethane (DCM)

e Saturated aqueous sodium bicarbonate

e Brine

e Anhydrous sodium sulfate

« Silica gel for column chromatography

Procedure:

e Dissolve the peptide (1.0 equiv) and 2-Formyl-1-trityl-aziridine dimer (0.6 equiv) in
methanol (0.1 M).

e Add a catalytic amount of acetic acid (e.g., 2-3 drops).

 Stir the mixture at room temperature for 30 minutes.

o Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (2.0 equiv) portion-wise.
 Allow the reaction to warm to room temperature and stir for 12-16 hours.

e Quench the reaction by adding water.

o Extract the product with DCM.

e Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

» Purify the crude product by silica gel chromatography to yield the N-terminally modified
peptide.
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Protocol 3: Ring-Opening of Aziridine-Containing
Peptides

This protocol outlines the nucleophilic ring-opening of an N-terminal aziridine-modified peptide
with a thiol nucleophile.[1][10]

Materials:

N-terminal aziridine-modified peptide (1.0 equiv)

 Thiol nucleophile (e.g., thioacetic acid) (1.5 equiv)

 Triethylamine (Et3N) (2.0 equiv)

¢ Dichloromethane (DCM)

e Water

e Brine

e Anhydrous sodium sulfate

 Silica gel for column chromatography

Procedure:

Dissolve the N-terminal aziridine-modified peptide (1.0 equiv) in DCM (0.1 M).

e Add triethylamine (2.0 equiv) followed by the thiol nucleophile (1.5 equiv).

« Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC or LC-MS.

o Upon completion, wash the reaction mixture with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by silica gel chromatography to obtain the ring-opened product.
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Visualizations

Click to download full resolution via product page

Caption: Workflow for peptide macrocyclization.
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Caption: N-terminal peptide modification workflow.
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Caption: Ugi-type macrocyclization mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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